molecular formula C9H9BrFNO2 B6322193 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide CAS No. 1220124-55-9

3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide

Cat. No.: B6322193
CAS No.: 1220124-55-9
M. Wt: 262.08 g/mol
InChI Key: RIZVSUVDBGQMAE-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of benzamide, featuring bromine and fluorine substituents on the benzene ring, along with methoxy and methyl groups attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide typically involves the following steps:

    Bromination and Fluorination: The starting material, a benzene derivative, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the desired positions on the benzene ring.

    Amidation: The brominated and fluorinated benzene derivative is then subjected to amidation with N-methoxy-N-methylamine under appropriate reaction conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes followed by amidation. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include methanol, isopropyl alcohol, and acetonitrile .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine substituents on the benzene ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide functional group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions are used for hydrolysis reactions.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine or fluorine atoms.

    Oxidation: Oxidized derivatives of the amide group.

    Reduction: Reduced forms of the amide group.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide: Similar structure with the bromine and fluorine substituents swapped.

    4-Bromo-2-fluoro-N-methylbenzamide: Lacks the methoxy group.

    N-Methoxy-N-methyl 3-borono-4-fluorobenzamide: Contains a boronic acid group instead of bromine

Uniqueness

3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide is unique due to its specific substitution pattern on the benzene ring and the presence of both methoxy and methyl groups on the amide nitrogen. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

IUPAC Name

3-bromo-4-fluoro-N-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)6-3-4-8(11)7(10)5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZVSUVDBGQMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)F)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-bromo-4-fluorobenzoic acid (100 g, 0.456 mol) and CDI (77.2 g, 0.547 mol) in 1 L of dry DCM was stirred at r.t. for 30 min and then O,N-dimethyl-hydroxylamine (53.4 g, 0.547 mol) was added. The resulted mixture was stirred overnight. The solvents were removed under vacuum and the residue was purified via column chromatograph to afford the title compound.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
77.2 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
53.4 g
Type
reactant
Reaction Step Two

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